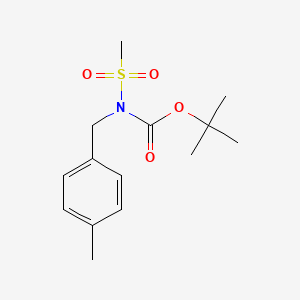

(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

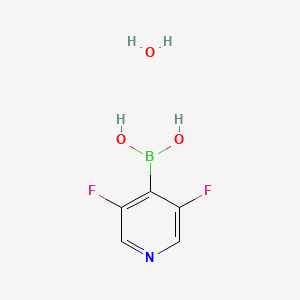

The compound “(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs. The presence of the methoxyphenyl and phenylethene groups suggests that this compound may have interesting chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The sulfonamide group might be involved in acid-base reactions, while the carbon-carbon double bond in the phenylethene group could potentially undergo addition reactions. The methoxy group might also influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Anti-Melanogenesis Properties

(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide: exhibits potent tyrosinase inhibition. Specifically, one of its derivatives, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , demonstrates strong competitive inhibition against mushroom tyrosinase. It has an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . This property makes it relevant for treating hyperpigment disorders associated with melanin overproduction.

Antitumor Activity and ROS-Mediated Apoptosis

Another chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) , exerts antitumor effects through ROS-mediated apoptosis in cancer cells. Although the exact mechanism of ROS generation remains under investigation, this compound holds promise for targeted cancer therapies .

Structural-Magnetic Correlation in Blatter Radicals

Interestingly, 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) is a Blatter radical with a challenging structure-to-magnetism correlation. Its nearly orthogonal 2-methoxyphenyl group disrupts the typical π-stacked molecular columns observed in organic radicals .

Chemical Biology and Enzyme Kinetics Studies

Researchers can employ this compound to study enzyme kinetics, protein-ligand interactions, and structural biology. Investigating its binding to tyrosinase and other enzymes could reveal valuable insights for drug design and development.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-25-20-11-9-19(10-12-20)21(14-5-6-15-21)17-22-26(23,24)16-13-18-7-3-2-4-8-18/h2-4,7-13,16,22H,5-6,14-15,17H2,1H3/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYNFKNPDRFCDO-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenylethenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802473.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)